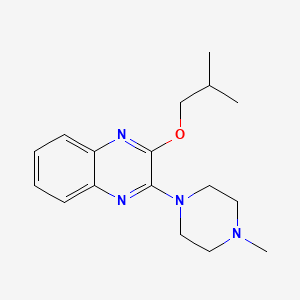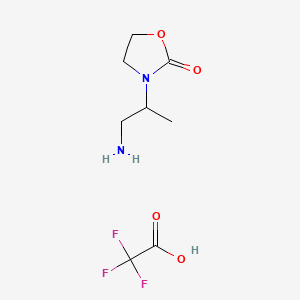
3-(1-Aminopropan-2-yl)-1,3-oxazolidin-2-one,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one; trifluoroacetic acid is a compound that combines an oxazolidinone ring with an aminopropyl group and is stabilized by trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with an aminopropyl group. One common method involves the use of dimethyl carbonate in a flow system over solid catalysts to achieve carbamoylation of primary, secondary, and aromatic amines . This method is environmentally friendly and avoids the use of hazardous materials like phosgene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as iron-chrome (TZC-3/1) can enhance the efficiency of the process, leading to higher yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield aminopropyl-substituted oxazolidinones.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical processes. For example, it may act as an inhibitor of bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are used in medicinal chemistry for their bioactive properties.
Triazole-containing scaffolds: These heterocyclic compounds are also used in drug discovery and have applications in various fields, including pharmaceuticals and agrochemicals.
Uniqueness
3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one is unique due to its specific combination of an oxazolidinone ring and an aminopropyl group, which imparts distinct chemical and biological properties. Its stability in the presence of trifluoroacetic acid further enhances its utility in various applications .
Properties
Molecular Formula |
C8H13F3N2O4 |
|---|---|
Molecular Weight |
258.19 g/mol |
IUPAC Name |
3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2O2.C2HF3O2/c1-5(4-7)8-2-3-10-6(8)9;3-2(4,5)1(6)7/h5H,2-4,7H2,1H3;(H,6,7) |
InChI Key |
AVYWPGKQYXMMRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)N1CCOC1=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


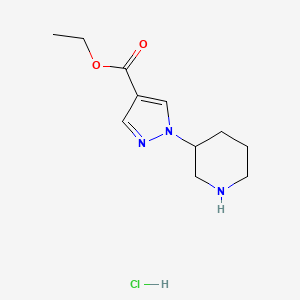
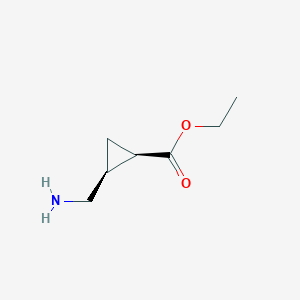
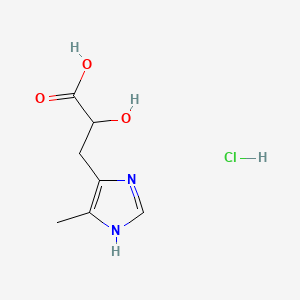
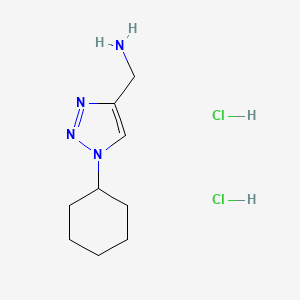
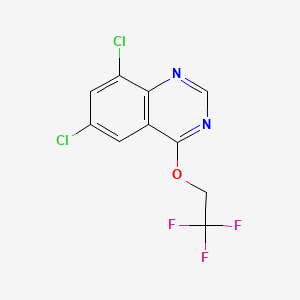
![3-[(Tert-butoxy)methyl]pyrrolidinehydrochloride](/img/structure/B15318263.png)
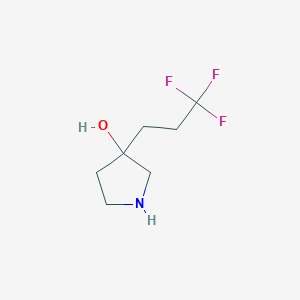
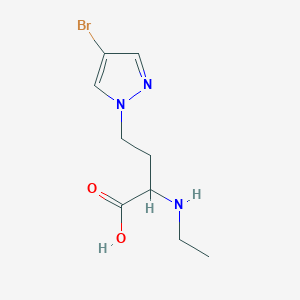
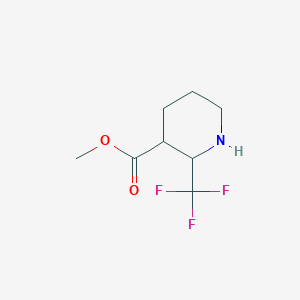
![2-({[1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-yl]methyl}amino)pyridine-3-carbonitrile](/img/structure/B15318288.png)
![2-[4-(4-Phenoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B15318290.png)
